Structure and properties of 3-(2,4-Difluorophenyl)pyrrolidine
Structure and properties of 3-(2,4-Difluorophenyl)pyrrolidine
A Privileged Scaffold for Kinase Inhibition and GPCR Modulation[1][2][3]
Executive Summary
3-(2,4-Difluorophenyl)pyrrolidine represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2][3] Unlike its 2-substituted isomer (found in the blockbuster TRK inhibitor Larotrectinib), the 3-substituted variant offers a distinct vector for exploring the ATP-binding pockets of kinases and the orthosteric sites of G-Protein Coupled Receptors (GPCRs).[2][3]
This monograph provides a comprehensive technical analysis of this chemical entity. It focuses on the structural rationale for the 2,4-difluoro substitution, which serves a dual purpose: metabolic blockade of the oxidation-prone para-position and electronic modulation to enhance
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
IUPAC Name: 3-(2,4-Difluorophenyl)pyrrolidine
CAS Number: 2366985-31-9 (Hydrochloride salt)
Molecular Formula:
Table 1: Physicochemical Properties (Computed)
| Property | Value | biological Implication |
| LogP (Octanol/Water) | 2.46 | Optimal lipophilicity for CNS penetration and cell permeability.[1][2][3] |
| pKa (Conjugate Acid) | ~9.0 | Predominantly protonated at physiological pH (7.4), aiding solubility.[1] |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | Excellent membrane permeability (Rule of 5 compliant).[1] |
| Rotatable Bonds | 1 | Low entropic penalty upon binding to protein targets. |
| H-Bond Donors/Acceptors | 1 / 2 | The secondary amine acts as a key H-bond donor in the active site.[1][2][3] |
Structural Analysis: The "Fluorine Effect"[2]
The strategic placement of fluorine atoms at the 2 and 4 positions of the phenyl ring is not arbitrary. It is a calculated medicinal chemistry tactic designed to optimize pharmacokinetics (PK) and pharmacodynamics (PD).
2.1 Metabolic Stability (The Para-Block)
In non-fluorinated phenyl rings, the para-position (C4) is a metabolic "hotspot," highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4).[1]
-
Mechanism: The C-H bond at the para-position is replaced by a C-F bond. The C-F bond energy (~116 kcal/mol) is significantly higher than that of C-H (~99 kcal/mol), effectively blocking oxidative metabolism at this site.[1]
-
Result: Increased metabolic half-life (
) and reduced clearance.[2][3]
2.2 Electronic Modulation &
-Stacking
Fluorine is the most electronegative element.[2][3] Its inductive effect (
-
Quadrupole Moment: The 2,4-difluoro substitution inverts the electrostatic potential of the aromatic ring, making it electron-poor (
-acidic).[1][2][3] -
Binding Affinity: This electron-poor ring is primed to engage in strong face-to-face
stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tryptophan, Tyrosine) often found in the hydrophobic back-pockets of kinase ATP sites.[1][2][3]
Synthetic Pathways[11][12]
We present two primary routes: a Modular Cross-Coupling Route (preferred for library generation) and a Chiral Synthesis Route (preferred for lead optimization).[1]
Diagram 1: Synthetic Logic Flow
Caption: Route A utilizes a Suzuki-Miyaura cross-coupling strategy, allowing for rapid diversification of the aryl moiety.[1][3]
Detailed Protocol: Route A (Suzuki Coupling)
Objective: Synthesis of tert-butyl 3-(2,4-difluorophenyl)pyrrolidine-1-carboxylate.[1][2][3][5]
-
Reagents: tert-butyl 3-iodopyrrolidine-1-carboxylate (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq),
(0.05 eq), (2.0 eq). -
Solvent System: 1,4-Dioxane / Water (4:1 v/v).[1] Degassed.
-
Procedure:
-
Charge a reaction vial with the iodo-pyrrolidine, boronic acid, catalyst, and base.[3]
-
Add the solvent system under an inert atmosphere (
or Ar). -
Heat to 85°C for 12 hours. Monitor conversion via LC-MS (Target mass: [M+H-Boc]+ or [M+Na]+).[2][3]
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
-
Deprotection: Treat the purified intermediate with 4M HCl in Dioxane at room temperature for 2 hours to yield the final hydrochloride salt.
Medicinal Chemistry Applications
4.1 Case Study: APJ Receptor Agonist
Recent research has identified the 3-(2,4-difluorophenyl)pyrrolidine moiety as a critical component in agonists for the APJ receptor (Apelin receptor), a target for heart failure treatment.[1][2][3][5]
-
Role: The pyrrolidine nitrogen forms a salt bridge with Aspartate residues in the receptor, while the 2,4-difluorophenyl group occupies a hydrophobic sub-pocket. The fluorine atoms are essential for selectivity against related GPCRs.
4.2 Structural Contrast: The "Larotrectinib Trap"
Researchers must distinguish this scaffold from the 2-(2,5-difluorophenyl) isomer found in Larotrectinib (Vitrakvi).[1][2][3]
Diagram 2: Isomer Comparison & Vector Analysis
Caption: Structural isomerism dictates biological trajectory. The 3-substituted isomer projects the aryl group deeply into hydrophobic pockets, whereas the 2-substituted isomer facilitates a folded conformation.[1][2][3]
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: The hydrochloride salt is hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C. Use only in a chemical fume hood.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10286074, (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol (Related Structure Analysis). Retrieved from [Link][2][3]
-
Molaid Chemicals. 3-(2,4-difluorophenyl)pyrrolidine hydrochloride (CAS 2366985-31-9).[2][3][5] Retrieved from [Link]
-
-
Medicinal Chemistry Applications
-
Ammirati, M. J., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor.[1][2][3] Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995.[3] (Demonstrates fluorinated pyrrolidine utility). Retrieved from [Link]
-
ResearchGate.[4] Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. Retrieved from [Link]
-
-
Synthesis Methodologies
-
Comparative Structural Analysis (Larotrectinib)
Sources
- 1. Cas 1218935-59-1,(2R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE | lookchem [lookchem.com]
- 2. 1218935-59-1|(R)-2-(2,5-Difluorophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 3. (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol | C12H13F2N3O2 | CID 10286074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(2,4-difluorophenyl)pyrrolidine hydrochloride - CAS号 2366985-31-9 - 摩熵化学 [molaid.com]
